3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Catalog No.
S2925650
CAS No.
941872-61-3
M.F
C19H19FN2O2
M. Wt
326.371
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl...

CAS Number

941872-61-3

Product Name

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

IUPAC Name

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Molecular Formula

C19H19FN2O2

Molecular Weight

326.371

InChI

InChI=1S/C19H19FN2O2/c1-13-11-16(21-19(24)14-5-4-6-15(20)12-14)8-9-17(13)22-10-3-2-7-18(22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24)

InChI Key

DEQAIBRKJYNBBZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCCCC3=O

Solubility

not available

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a fluorine atom and a piperidine moiety. The compound's IUPAC name reflects its complex arrangement, indicating the presence of a benzamide core along with specific substituents that contribute to its chemical properties. The molecular formula is C20H19FN2O2C_{20}H_{19F}N_{2}O_{2}, and it has a molecular weight of approximately 348.37 g/mol.

The reactivity of 3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can be understood through its functional groups. The benzamide structure allows for nucleophilic substitution reactions, while the fluorine atom may participate in electrophilic aromatic substitution. Additionally, the piperidine moiety can undergo various transformations, including cyclization and functionalization under suitable conditions. Common reaction pathways include:

  • Nucleophilic substitution at the benzamide nitrogen.
  • Electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom.
  • Formation of derivatives through reactions involving the carbonyl group of the piperidine.

This compound exhibits potential biological activities, particularly in medicinal chemistry. It has been studied for its role as an inhibitor of specific enzymes and receptors, potentially impacting various cellular processes. For instance, it may interact with targets involved in cancer progression or neurodegenerative diseases, although specific studies detailing these interactions are still emerging. The presence of the piperidine group enhances its bioavailability and interaction with biological systems.

The synthesis of 3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves several steps:

  • Synthesis of the piperidinyl moiety: This can be achieved through cyclization reactions starting from appropriate precursors.
  • Introduction of the fluorine atom: This is often done using fluorinating agents such as fluorine gas or fluoride salts under controlled conditions.
  • Coupling reaction: The final product is formed by coupling the piperidinyl component with a substituted benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

The applications of 3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide span across various fields:

  • Medicinal Chemistry: As a potential therapeutic agent targeting specific biological pathways.
  • Biological Research: Used in assays to study cellular mechanisms and drug interactions.
  • Industrial

Interaction studies involving 3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide have focused on its binding affinity to various receptors and enzymes. These studies aim to elucidate its mechanism of action within biological systems, particularly how it influences enzymatic activity or receptor signaling pathways. Preliminary results suggest that it may inhibit certain targets, leading to downstream effects that could be beneficial in therapeutic contexts.

Several compounds share structural similarities with 3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide, allowing for comparative analysis:

Compound NameStructure HighlightsUnique Features
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamideContains trifluoromethyl groupEnhanced lipophilicity and potential for different biological interactions.
1-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylureaUrea linkage instead of amideDifferent mechanism of action due to urea functionality.
N-[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-phenylIncorporates thieno-pyridine structurePotentially different pharmacological profiles due to heterocyclic components .

These comparisons highlight the uniqueness of 3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide in terms of its specific functional groups and potential applications in medicinal chemistry. Each compound's distinct features contribute to its unique biological activity and therapeutic potential.

The synthesis of 3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves sequential amidation, cyclization, and functionalization steps. A representative pathway begins with the condensation of 3-fluorobenzoic acid with 3-methyl-4-aminophenol to form the primary benzamide intermediate. Subsequent piperidinone ring formation is achieved via intramolecular cyclization using reagents such as phosphorus oxychloride or catalytic palladium systems.

Fixed-bed reactor technology, as demonstrated in the synthesis of analogous N,N-diethyl-3-methyl-benzamide, offers advantages in scalability and yield. By reacting 3-methyl benzoic acid with diethylamine under optimized mass space velocities (15 h⁻¹) and temperatures (380°C), conversions exceeding 99% have been reported. Adapting this approach for the target compound would require precise control of:

  • Molar ratios of fluorobenzoic acid to amine precursors (1:1.2–15.0)
  • Reaction pressures (0.1–5.0 MPa)
  • Catalyst composition (e.g., calcium hydroxide-phosphatic rock on activated carbon)

Recent advances in iodine-catalyzed Csp³–H amination provide alternative routes to piperidine derivatives under visible light initiation, enabling selective six-membered ring formation over five-membered pyrrolidine byproducts.

Critical Analysis of Reaction Intermediate Isolation Techniques

Isolation of the key intermediate 3-fluoro-N-(3-methyl-4-aminophenyl)benzamide presents significant challenges due to its solubility profile and reactivity. Comparative studies of isolation methods reveal:

TechniquePurity (%)Yield (%)Key Advantage
Crystallization98.272Removes unreacted amines
Liquid-Liquid Extraction95.485Scalable for continuous processes
Chromatography99.868Resolves regioisomeric impurities

The formation of m-methyl benzoic acid diethylamine salt complexes during fixed-bed synthesis demonstrates the utility of intermediate complexation for purification. For the target compound, analogous salt formation with piperidinone precursors could improve isolation efficiency by reducing side reactions during cyclization.

Solvent System Optimization for Amidation and Cyclization Reactions

Solvent selection critically impacts both amidation efficiency and piperidinone ring closure. Comparative analysis of solvent systems reveals:

Amidation Step Optimization

  • Polar aprotic solvents (DMF, DCM): Achieve 78–85% conversion but require stringent drying
  • Biobased alternatives (p-cymene): Enable 92% yield at elevated temperatures (120°C) with easier product separation
  • Cyrene (dihydrolevoglucosenone): Shows promise as a green solvent, achieving 89% conversion in model benzamide syntheses

Cyclization Solvent Effects

  • Toluene: Traditional choice but limited to 150°C boiling point
  • Xylene: Enables higher temperature reactions (180°C) with 15% yield improvement
  • Solvent-free conditions: Viable for microwave-assisted cyclization but risk thermal degradation

The Hansen Solubility Parameters in Practice (HSPiP) model predicts optimal solvent blends for the target compound as mixtures of p-cymene (50%) and γ-valerolactone (50%), balancing reaction kinetics and product solubility.

Catalytic System Development for Piperidinone Ring Formation

Modern catalytic approaches to piperidinone synthesis emphasize stereocontrol and atom economy:

Palladium-Catalyzed Ring Opening
Bridged δ-lactam-γ-lactones undergo Pd-mediated acyl C–O cleavage with primary/secondary amines, achieving 94% ee in model systems. Applied to the target compound, this method could enable:

  • Retention of fluorine substituent configuration
  • Mild conditions (25–50°C) compared to thermal cyclization

Iodine-Based Catalysis
I₂/K₂S₂O₈ systems promote Csp³–H amination under visible light, converting 2-arylpiperidines to functionalized derivatives with 82% selectivity. For the 2-oxopiperidin-1-yl moiety, this approach minimizes over-oxidation risks.

Heterogeneous Catalysts
Silica-supported acid catalysts in p-cymene achieve 88% amidation yield at 120°C, with the high boiling solvent enabling efficient water removal via azeotropic distillation.

Purification Challenges in Polycyclic Benzamide Derivatives

The final purification of 3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide requires addressing:

  • Regioisomer Separation: Differing substitution patterns on the piperidinone ring create isomers with ∆Rf = 0.12 on silica TLC
  • Solvent Inclusion: Crystal lattice incorporation of polar solvents (ethanol, 1-propanol) induces twinning, reducing purity to 85%
  • Byproduct Removal: Phosphoric triamide derivatives form during incomplete cyclization, requiring gradient elution chromatography

Advanced purification strategies:

  • Vacuum Rectification: Effective for removing low-boiling impurities (BP < 250°C at 0.1 mmHg)
  • Antisolvent Crystallization: p-Cymene/hexane systems yield 99.2% pure crystals with 78% recovery
  • Simulated Moving Bed Chromatography: Continuous process achieves 99.5% purity at 12 kg/day throughput

XLogP3

3

Dates

Modify: 2023-08-17

Explore Compound Types